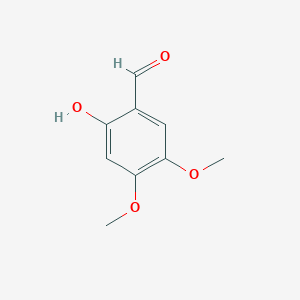
2-ヒドロキシ-4,5-ジメトキシベンズアルデヒド
概要
説明
2-Hydroxy-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O4. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and one hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
2-Hydroxy-4,5-dimethoxybenzaldehyde has a wide range of applications in scientific research:
作用機序
Target of Action
The primary targets of 2-Hydroxy-4,5-dimethoxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .
Mode of Action
2-Hydroxy-4,5-dimethoxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through the compound’s redox-active properties . The compound destabilizes cellular redox homeostasis, leading to an increase in oxidative stress within the cell .
Biochemical Pathways
The disruption of cellular antioxidation systems affects various biochemical pathways. The increase in oxidative stress can lead to damage to cellular components, including proteins, lipids, and DNA . This damage can inhibit the normal functioning of these components, affecting various cellular processes and leading to cell death .
Pharmacokinetics
The compound’s physical properties, such as its melting point of 105 °c and boiling point of 3158±370 °C , suggest that it may have good bioavailability.
Result of Action
The result of the action of 2-Hydroxy-4,5-dimethoxybenzaldehyde is the inhibition of fungal growth . By disrupting the cellular antioxidation systems and increasing oxidative stress, the compound can effectively inhibit the growth of various fungi, including strains of Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-4,5-dimethoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Additionally, the compound’s antifungal activity may be affected by the specific environmental conditions within the fungal cell, such as the redox state .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde can be achieved through several methods. One common approach involves the formylation of 1,4-dimethoxybenzene. This process typically requires the use of reagents such as hydrogen cyanide or zinc cyanide under acidic conditions . Another method involves the alkylation of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate .
Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-4,5-dimethoxybenzaldehyde often involves the reaction of crude 2-hydroxy-5-methoxybenzaldehyde with a metal hydroxide to form a metal salt. This salt is then alkylated with dimethyl sulfate to yield the desired product .
化学反応の分析
Types of Reactions: 2-Hydroxy-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives .
類似化合物との比較
- 2,5-Dimethoxybenzaldehyde
- 2,4-Dimethoxybenzaldehyde
- 2-Hydroxy-3,4-dimethoxybenzaldehyde
Comparison: 2-Hydroxy-4,5-dimethoxybenzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. For instance, the presence of the hydroxyl group at the ortho position relative to the aldehyde group enhances its redox activity, making it more effective in disrupting cellular antioxidation systems compared to its analogs .
特性
IUPAC Name |
2-hydroxy-4,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKGRPKDQDFXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450826 | |
| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14382-91-3 | |
| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4,5-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 2-Hydroxy-4,5-dimethoxybenzaldehyde chosen as a starting material for the synthesis of chromenone-crown ethers?
A1: The research aimed to synthesize novel chromenone-crown ethers and investigate their fluorescence properties, particularly their potential as chemosensors for metal ions. 2-Hydroxy-4,5-dimethoxybenzaldehyde serves as a crucial building block for the chromenone core structure. [] This compound, when reacted with 3,4-dihydroxyphenylacetic acid under specific conditions, yields a key intermediate, 6,7-dimethoxy-3-(3′,4′-dihydroxyphenyl)chromenone. This intermediate possesses the necessary dihydroxyphenyl group for further cyclization with poly(ethylene glycol) ditosylates, ultimately forming the desired chromenone-crown ethers. The choice of 2-Hydroxy-4,5-dimethoxybenzaldehyde likely stems from its suitability for this multi-step synthesis and its potential influence on the final compounds' fluorescence properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

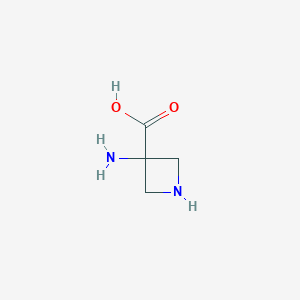
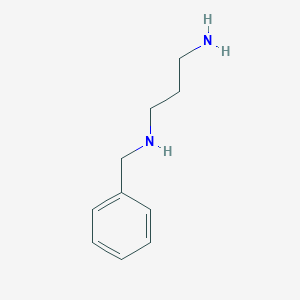
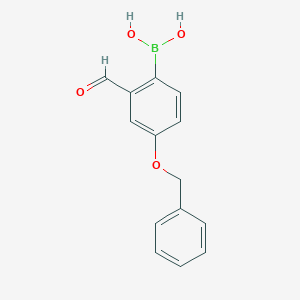
![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)
![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)
![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)
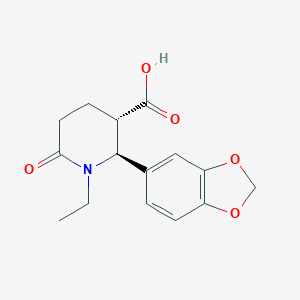
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)
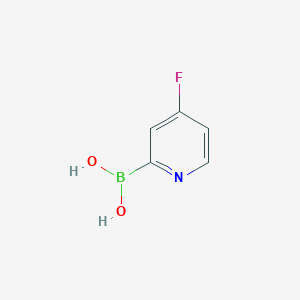
![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)
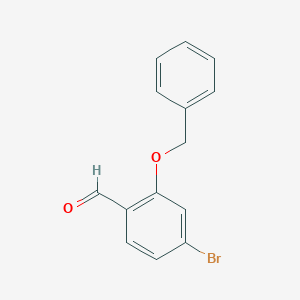
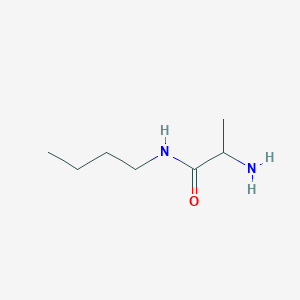
![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)
